N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
Description
The compound N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide features a bifunctional heterocyclic core comprising a benzo[d]thiazole fused to a thiazole ring, linked via a butanamide chain to a 4-chlorophenylsulfonyl group. Its synthesis likely involves coupling a sulfonyl chloride derivative with a thiazol-2-amine precursor, as seen in analogous compounds .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(4-chlorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S3/c21-13-7-9-14(10-8-13)30(26,27)11-3-6-18(25)24-20-23-16(12-28-20)19-22-15-4-1-2-5-17(15)29-19/h1-2,4-5,7-10,12H,3,6,11H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRXHGUZISHWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of various thiazole derivatives with sulfonamides. The compound's structure can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis. The molecular formula is , indicating a complex arrangement that contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives linked via an ether bond have shown notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentration (MIC) values indicating their effectiveness .
Anti-inflammatory and Analgesic Properties
The compound has been evaluated for its role as a cyclooxygenase-2 (COX-2) inhibitor. Studies have demonstrated that related benzothiazole derivatives possess analgesic and anti-inflammatory effects, suggesting that this compound could serve as a promising lead in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. The mechanism includes competitive inhibition of COX enzymes, which are crucial for prostaglandin synthesis in inflammatory responses .
Case Studies and Research Findings
Comparison with Similar Compounds
Variations in Sulfonyl Substituents
The 4-chlorophenylsulfonyl group in the target compound is a critical pharmacophore. Similar compounds with alternative sulfonyl substituents exhibit distinct physicochemical and biological properties:
Heterocyclic Core Modifications
Replacing the benzo[d]thiazole-thiazole core with other heterocycles alters molecular planarity and hydrogen-bonding capacity:
Butanamide Chain Derivatives
Modifications to the butanamide linker influence conformational flexibility:
- Flexibility vs.
Spectral and Analytical Comparisons
Key spectral data highlight structural integrity and tautomeric behavior:
- IR Spectroscopy : The absence of νC=O (~1660–1680 cm$ ^{-1} $) in triazole-thione tautomers (e.g., ’s compounds 7–9) contrasts with the target compound, where the amide C=O would dominate .
- NMR Data : Benzo[d]thiazole derivatives (e.g., ’s compound 93) show aromatic proton shifts at δ 7.8–8.3 ppm, consistent with the target’s expected signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
